

Application Notes and Protocols for Pociredir in Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for **Pociredir** (formerly FTX-6058) as investigated in the PIONEER Phase 1b clinical trial (NCT05169580) for the treatment of Sickle Cell Disease (SCD).

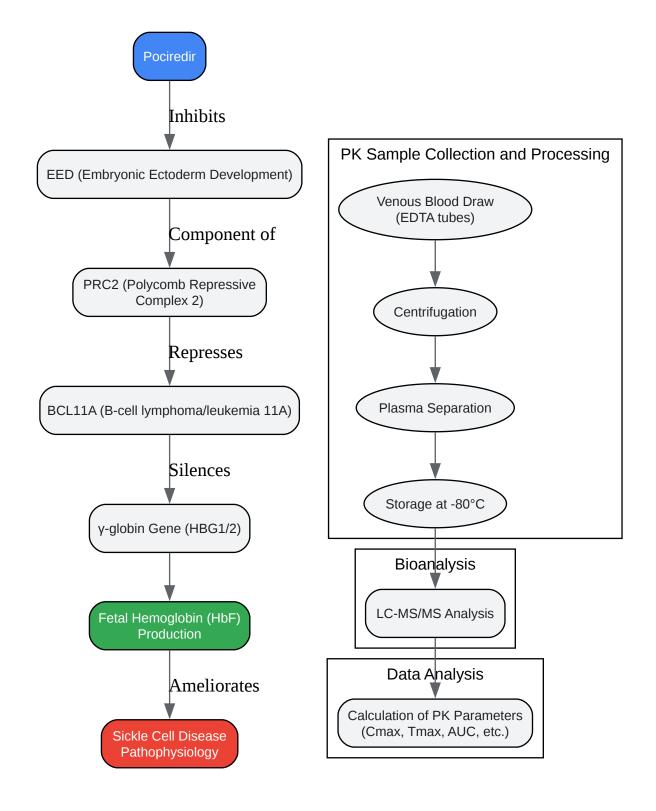
Introduction

Pociredir is an investigational, orally administered small molecule designed to increase the production of fetal hemoglobin (HbF). By inhibiting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2), **Pociredir** downregulates the expression of BCL11A, a key repressor of fetal globin gene expression. This mechanism of action is intended to reactivate HbF production, thereby mitigating the effects of the mutated adult hemoglobin in individuals with SCD.

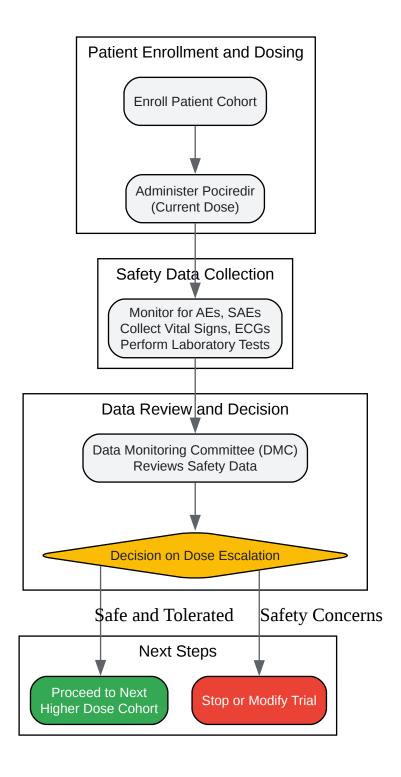
Mechanism of Action

Pociredir's therapeutic rationale is based on the principle that increased levels of HbF can interfere with the polymerization of sickle hemoglobin (HbS), reducing red blood cell sickling, hemolysis, and the incidence of vaso-occlusive crises (VOCs). The signaling pathway targeted by **Pociredir** is illustrated below.









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